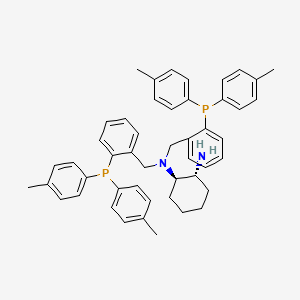

(1R,2R)-N1,N1-Bis(2-(di-p-tolylphosphino)benzyl)cyclohexane-1,2-diamine

Overview

Description

“(1R,2R)-N1,N1-Bis(2-(di-p-tolylphosphino)benzyl)cyclohexane-1,2-diamine” is a chiral nitrogen ligand used for enantioselective synthesis . It has a molecular formula of C48H52N2P2 .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 718.89 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and solubility would require experimental determination.Scientific Research Applications

Catalysis

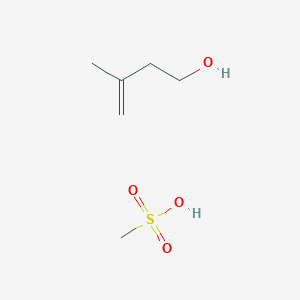

This ligand is extensively used in homogeneous catalysis, particularly in transition metal-catalyzed reactions. Its chiral nature allows for the synthesis of enantioselective catalysts, which are crucial for producing optically active compounds. It has been employed in:

- Buchwald-Hartwig Cross Coupling Reactions : Enhancing the efficiency of forming carbon-nitrogen bonds .

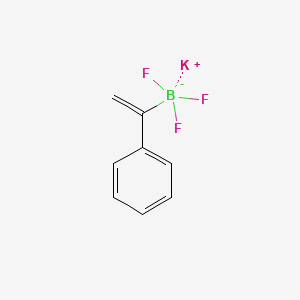

- Suzuki-Miyaura Coupling : Facilitating the formation of carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides or triflates .

- Negishi Coupling : Used to couple alkyl, alkenyl, or aryl halides with organozinc compounds .

Organic Synthesis

In organic synthesis, this ligand aids in the development of complex molecules with high precision. It’s particularly useful in:

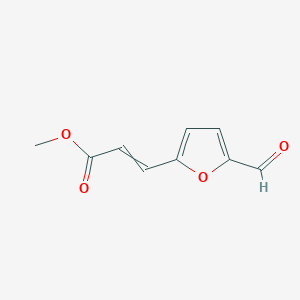

- Heck Reactions : Assisting in the palladium-catalyzed coupling of aryl halides with alkenes .

- Hiyama Coupling : Facilitating the coupling of aryl or vinyl halides with organosilanes .

Materials Science

The ligand’s ability to stabilize various metal complexes makes it valuable in materials science for:

- Developing New Polymers : Acting as a catalyst to create polymers with specific chirality and properties .

- Surface Coating : Used in the preparation of coatings that require specific optical activity .

Medicinal Chemistry

While direct applications in medicinal chemistry are not extensively documented, chiral phosphine ligands like this one are instrumental in:

Pharmaceutical Research

In pharmaceutical research, the ligand can be used for:

- Developing Chiral Catalysts : These catalysts are essential for producing single-enantiomer drugs, which can have improved efficacy and reduced side effects .

Analytical Chemistry

This ligand can also be used in analytical chemistry for:

Safety and Hazards

The safety data sheet for this compound suggests that it should be handled with care. If inhaled or contacted with skin or eyes, appropriate first aid measures should be taken, including moving the victim to fresh air, washing off with soap and water, and rinsing with pure water for at least 15 minutes . It’s also recommended to avoid dust formation and to use personal protective equipment .

properties

IUPAC Name |

(1R,2R)-2-N,2-N-bis[[2-bis(4-methylphenyl)phosphanylphenyl]methyl]cyclohexane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H52N2P2/c1-35-17-25-41(26-18-35)51(42-27-19-36(2)20-28-42)47-15-9-5-11-39(47)33-50(46-14-8-7-13-45(46)49)34-40-12-6-10-16-48(40)52(43-29-21-37(3)22-30-43)44-31-23-38(4)24-32-44/h5-6,9-12,15-32,45-46H,7-8,13-14,33-34,49H2,1-4H3/t45-,46-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NREBRZNMKPGZHZ-AWSIMMLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC=C3CN(CC4=CC=CC=C4P(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C)C7CCCCC7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC=C3CN(CC4=CC=CC=C4P(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C)[C@@H]7CCCC[C@H]7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H52N2P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60855639 | |

| Record name | (1R,2R)-N~1~,N~1~-Bis({2-[bis(4-methylphenyl)phosphanyl]phenyl}methyl)cyclohexane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60855639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

718.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-N1,N1-Bis(2-(di-p-tolylphosphino)benzyl)cyclohexane-1,2-diamine | |

CAS RN |

1150113-65-7 | |

| Record name | (1R,2R)-N~1~,N~1~-Bis({2-[bis(4-methylphenyl)phosphanyl]phenyl}methyl)cyclohexane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60855639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(Methylamino)acetyl]-2-piperazinone hydrochloride](/img/structure/B1456568.png)

![2-[2-(Cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1456571.png)

![Methyl 1h-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B1456581.png)

![Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1456585.png)